2-Amino-5-nitrothiazole

Beschreibung

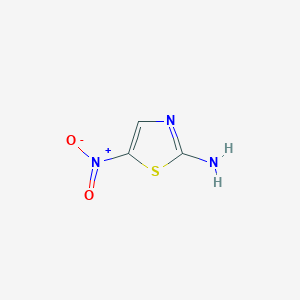

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHADVKEHAFNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020066 | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000743 [mmHg] | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Greenish-yellow to orange-yellow fluffy powder | |

CAS No. |

121-66-4 | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |

| Record name | 2-AMINO-5-NITROTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5-nitrothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N2,N2-Dimethylguanosin umfasst typischerweise die Methylierung von Guanosin. Ein gängiges Verfahren zur Herstellung von N2,N2-Dimethylguanosin beinhaltet die Verwendung von Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid . Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um eine vollständige Methylierung zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von N2,N2-Dimethylguanosin ist nicht umfassend dokumentiert, folgt aber im Allgemeinen ähnlichen synthetischen Wegen wie Labormethoden. Die Skalierbarkeit des Prozesses würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: N2,N2-Dimethylguanosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es wieder zu Guanosin umwandeln.

Substitution: Die Methylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Halogenide und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Oxo-Derivate von N2,N2-Dimethylguanosin.

Reduktion: Guanosin.

Substitution: Verschiedene substituierte Guanosin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of 2-amino-5-nitrothiazole derivatives as multi-targeted ligands for the treatment of neurodegenerative diseases. A series of semicarbazones derived from ANT were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Notably, certain compounds demonstrated potent inhibition of MAO-B and AChE, suggesting their potential as therapeutic agents against conditions like Alzheimer's disease. The most promising derivatives exhibited IC50 values of 0.212 µM for MAO-B and 0.264 µM for AChE, indicating strong efficacy .

1.2 Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against anaerobic bacteria and parasites. Modifications to the compound have yielded analogues with enhanced activity against organisms such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. One study found that certain ANT analogues exhibited superior activity compared to the parent compound nitazoxanide (NTZ), specifically by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme critical for energy metabolism in these pathogens .

Veterinary Medicine

In veterinary applications, ANT has shown efficacy against various parasites affecting livestock. Research indicates that both this compound and its derivatives can inhibit the growth of specific parasites in vitro, such as Heterakis meleagridis, which affects poultry. This suggests a potential role for ANT in developing treatments for parasitic infections in animals .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | MAO-B and ChE inhibition | Potent derivatives with low IC50 values |

| Antimicrobial Activity | Treatment against H. pylori and others | Enhanced activity compared to NTZ |

| Veterinary Medicine | Inhibition of Heterakis meleagridis | Effective against specific parasites |

| Safety/Toxicology | Tumor incidence in animal studies | Requires further safety evaluations |

Wirkmechanismus

N2,N2-Dimethylguanosine exerts its effects by stabilizing the structure of tRNA, which is crucial for accurate and efficient protein synthesis. The methyl groups at the second position of the guanine base enhance base-stacking interactions and protect the tRNA from enzymatic degradation . This modification also influences the folding and decoding properties of tRNA, ensuring proper translation of genetic information .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1.1. Semicarbazone Derivatives (Compounds 4–21)

A library of 2-amino-5-nitrothiazole-derived semicarbazones (e.g., compounds 4, 17, 21) was synthesized and evaluated for MAO and ChE inhibition. Key findings include:

- Compound 4 : Exhibited competitive MAO-B inhibition (IC₅₀ = 0.212 µM) with high selectivity (SI = 331.04) .

- Compound 21 : Showed mixed-type acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.264 µM), comparable to tacrine .

- Compound 17 : Demonstrated potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 0.024 µM) .

Structural Advantage : The 5-nitrothiazole moiety enhances binding via hydrogen bonds and hydrophobic interactions in enzyme active sites . Substitutions like bromophenyl or chlorophenyl groups at the aryl binding site improve potency and selectivity .

2.1.2. Amide Tail Analogues (3a–e, 9a–e)

Modifications of the thiazole "head group" and benzene "tail region" in nitazoxanide (NTZ) derivatives revealed:

- Compound 3a–e: this compound analogues showed superior activity against pyruvate:ferredoxin oxidoreductase (PFOR) in parasites compared to NTZ .

- Compound 9a–e : Nitrothiophene derivatives with dual nitro groups exhibited equipotent or enhanced antibacterial activity .

Limitation : Most analogues lacked activity, highlighting the irreplaceability of the 5-nitrothiazole core for target engagement .

2.1.3. 2-(Acetylamino)-5-Nitrothiazole (CAS 140-40-9)

This acetylated derivative (melting point: 264.5°C) shares structural similarities but demonstrates reduced biological activity compared to this compound, likely due to diminished hydrogen-bonding capacity .

Physicochemical Properties

Solvent Interactions :

| Solvent | Density (g/cm³, 303.15 K) | Ultrasonic Velocity (m/s) | Acoustic Impedance (×10⁵ kg/m²s) |

|---|---|---|---|

| NNDMF | 1.10–1.15 | 1450–1500 | 1.59–1.72 |

| Acetonitrile | 0.78–0.82 | 1300–1350 | 1.01–1.11 |

| Ethanol | 0.79–0.83 | 1150–1200 | 0.91–1.00 |

This compound exhibits stronger solute-solvent interactions in NNDMF due to hydrogen bonding between the amine group and solvent . Density and ultrasonic velocity decrease with temperature, indicating reduced cohesive forces .

Biologische Aktivität

2-Amino-5-nitrothiazole (ANTZ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ANTZ, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, an amino group, and a nitro group. Its molecular formula is . The unique structure contributes to its biological properties, allowing it to interact with various biological targets.

The primary mechanism of action for ANTZ involves the inhibition of essential enzymes in anaerobic bacteria and parasites. Notably, it acts as a competitive inhibitor of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic organisms. The anion form of ANTZ abstracts a proton from thiamine pyrophosphate (TPP), disrupting the production of acetyl-CoA and CO₂ necessary for metabolic processes .

Antimicrobial Activity

ANTZ exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacteria : ANTZ has shown efficacy against anaerobic bacteria such as Clostridium difficile and Helicobacter pylori. It has been noted that resistance to ANTZ has not been observed clinically or through in vitro methods, indicating a robust mechanism of action distinct from other nitro-containing drugs .

- Viruses : Research indicates that ANTZ also possesses antiviral properties, demonstrating activity against rotavirus, influenza A/B/H1N1, and hepatitis B/C .

- Fungi : Studies have reported antifungal activity against several fungal strains, although detailed mechanisms remain under investigation .

Anticancer Potential

Recent studies have explored the anticancer properties of ANTZ derivatives. For instance, benzamide-linked 2-aminothiazole compounds derived from ANTZ have exhibited significant inhibitory effects on various cancer cell lines, including non-small cell lung cancer and breast cancer cells. Some derivatives demonstrated IC₅₀ values as low as 0.06 µM against dihydrofolate reductase (DHFR), highlighting their potential as chemotherapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of ANTZ derivatives:

- Synthesis of Derivatives : A library of approximately 100 derivatives was synthesized to assess their antibacterial properties. Notably, some analogues exhibited improved activity compared to the parent compound ANTZ against PFOR-utilizing microorganisms .

- Antioxidant Activity : Certain derivatives have shown promising antioxidant properties, scavenging free radicals effectively and providing protection against oxidative stress in cellular models .

- In Vivo Studies : Animal studies have suggested that some 2-aminothiazole derivatives can protect against radiation-induced damage, showcasing their potential as therapeutic agents beyond antimicrobial applications .

Summary Table of Biological Activities

| Activity Type | Specific Pathogens/Targets | Observed Effects |

|---|---|---|

| Antimicrobial | Clostridium difficile, Helicobacter pylori | Inhibition of growth |

| Antiviral | Rotavirus, Influenza A/B/H1N1 | Reduced viral replication |

| Antifungal | Various fungal strains | Inhibition of fungal growth |

| Anticancer | NCI-H522 (lung), MCF7 (breast) | IC₅₀ values as low as 0.06 µM |

| Antioxidant | Cellular models | Scavenging free radicals |

Q & A

Q. What are the critical physicochemical properties of 2-amino-5-nitrothiazole that influence its handling in laboratory settings?

Key properties include:

- Solubility : Sparingly soluble in water (<0.1 g/100 mL at 20°C) and organic solvents (e.g., ethanol), but soluble in hot water and dilute acids .

- Thermal stability : Decomposes at 195–200°C, requiring controlled heating during synthesis .

- Hygroscopicity : No significant data, but its nitro and amino groups suggest sensitivity to moisture. Methodological Note: Pre-dry the compound before reactions involving elevated temperatures, and use polar aprotic solvents (e.g., DMF) for dissolution.

Q. How can researchers safely handle this compound given its toxicity profile?

Safety measures include:

- Personal protective equipment (PPE) : N95 masks, gloves, and eye protection due to skin/eye irritation (H315, H319) and respiratory risks (H335) .

- Storage : Light-sensitive; store in amber vials under inert gas to prevent nitro-group degradation .

- Waste disposal : Incinerate via EPA-approved methods due to carcinogenic potential (IARC Group 3) .

Q. What synthetic routes are available for this compound, and which is most scalable for lab-scale production?

Common methods:

- Nitration-deacetylation : Nitrate acetamidothiazole followed by deacetylation (yield: ~60–70%) .

- Bromination-thiourea route : React N,N-dimethyl-2-nitroetheneamine with bromine and thiourea . Optimization Tip: Monitor reaction pH during nitration to avoid over-oxidation of the thiazole ring.

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity while mitigating toxicity?

- Head-group modifications : Replace the nitro group with electron-withdrawing substituents (e.g., sulfonamides) to enhance antibacterial activity against Helicobacter pylori and Clostridium difficile .

- Tail-region functionalization : Introduce amide or ester linkages to improve solubility and reduce mutagenicity . Data Contradiction: While nitro-group removal reduces mutagenicity (Salmonella TA100 assays), it may also diminish antiparasitic efficacy .

Q. How should researchers reconcile conflicting carcinogenicity data from rodent studies?

- Male rats : Doses >23 g/kg/46 weeks induced renal tumors and lymphomas .

- Female rats : Lower doses (12 g/kg/2 years) showed benign mammary tumors . Methodological Approach: Conduct dose-response studies using transgenic models (e.g., p53+/− mice) to assess threshold effects. Cross-validate with in vitro assays (e.g., Comet assay for DNA damage) .

Q. What experimental strategies can address the lack of human epidemiological data on carcinogenic risk?

Q. Why does this compound exhibit mutagenicity in Salmonella TA100 but not TA98 strains?

- Mechanistic insight : The nitro group undergoes enzymatic reduction in TA100 (nitroreductase-positive), generating reactive intermediates that cause base-pair substitutions. TA98 lacks this enzyme . Experimental Design: Use nitroreductase-deficient strains (e.g., TA100 NR) to confirm the role of metabolic activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.